REACTION_SMILES
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[Al+3:2].[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[Na+:22].[OH-:21].[OH2:28].[c:7]1([CH:13]2[CH2:14][C:15](=[O:20])[NH:16][CH2:17][CH2:18][NH:19]2)[cH:8][cH:9][cH:10][cH:11][cH:12]1>>[c:7]1([CH:13]2[CH2:14][CH2:15][NH:16][CH2:17][CH2:18][NH:19]2)[cH:8][cH:9][cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CC(c2ccccc2)NCCN1
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Name
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Type
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product
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Smiles
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c1ccc(C2CCNCCN2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |